5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a furan ring, a thiazole ring, and a triazole ring, all of which are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The furan, thiazole, and triazole rings would contribute to the rigidity of the molecule, while the piperidine ring could introduce some flexibility .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the furan ring is known to undergo reactions at the 2-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings could contribute to its stability and solubility .
Scientific Research Applications
Antiviral and Antitumor Activities
Compounds featuring fused 1,2,4-triazole structures, similar to the one , have been synthesized and evaluated for their biological activities. For instance, new triazolothiadiazole and triazolothiadiazine derivatives have demonstrated promising antiviral activity against HIV-1 and HIV-2 replication in MT-4 cells. These compounds have also been evaluated for their inhibitory activity against Eg5, a kinesin involved in mitosis, which could make them relevant in the study of antitumor therapies (Khan et al., 2014).
Material Science and Energetic Materials
Derivatives of 1,2,4-oxadiazole and furazan, which share structural motifs with the compound of interest, have been synthesized for applications in energetic materials. These compounds are characterized by their moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).
Corrosion Inhibition
Azomethine-functionalized triazole derivatives, which are structurally related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic media. These studies reveal the influence of heteroatoms on the corrosion inhibiting efficacy, suggesting potential applications in the protection of metals from corrosion (Murmu et al., 2020).
Antimicrobial Properties
Furthermore, the synthesis of new triazolothiadiazoles bearing a 4-methylthiobenzyl moiety has shown some compounds to exhibit promising antimicrobial activities. This suggests the potential use of related compounds in the development of new antimicrobial agents (Prasad et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[furan-2-yl-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-5-3-7-19(9-10)13(12-6-4-8-22-12)14-15(21)20-16(23-14)17-11(2)18-20/h4,6,8,10,13,21H,3,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIQCYJOJHPILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.